molecular formula C27H31N3O5 B5337244 3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(piperazin-1-yl)ethyl]-5-[4-(prop-2-en-1-yloxy)phenyl]-2,5-dihydro-1H-pyrrol-2-one

3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(piperazin-1-yl)ethyl]-5-[4-(prop-2-en-1-yloxy)phenyl]-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B5337244
M. Wt: 477.6 g/mol
InChI Key: SMWSCVKNRQYLAO-WJTDDFOZSA-N
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Description

Key features of this compound include:

  • 4-Methoxybenzoyl group: Enhances electron density and may influence hydrogen-bonding interactions.
  • Propenyloxyphenyl group (R5): A reactive ether moiety that could impact metabolic stability and membrane permeability.

Properties

IUPAC Name

(4E)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(2-piperazin-1-ylethyl)-5-(4-prop-2-enoxyphenyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N3O5/c1-3-18-35-22-10-4-19(5-11-22)24-23(25(31)20-6-8-21(34-2)9-7-20)26(32)27(33)30(24)17-16-29-14-12-28-13-15-29/h3-11,24,28,31H,1,12-18H2,2H3/b25-23+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMWSCVKNRQYLAO-WJTDDFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCNCC3)C4=CC=C(C=C4)OCC=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCNCC3)C4=CC=C(C=C4)OCC=C)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(piperazin-1-yl)ethyl]-5-[4-(prop-2-en-1-yloxy)phenyl]-2,5-dihydro-1H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the Pyrrol-2-one Core: This step typically involves the cyclization of a suitable precursor, such as an α,β-unsaturated carbonyl compound, under acidic or basic conditions.

    Introduction of the Piperazin-1-yl Group: This can be achieved through nucleophilic substitution reactions, where a piperazine derivative reacts with an appropriate electrophile.

    Attachment of the 4-methoxybenzoyl and 4-(prop-2-en-1-yloxy)phenyl Groups: These groups can be introduced via Friedel-Crafts acylation and etherification reactions, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(piperazin-1-yl)ethyl]-5-[4-(prop-2-en-1-yloxy)phenyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: PCC, KMnO₄, H₂O₂ (Hydrogen peroxide)

    Reduction: NaBH₄, LiAlH₄, H₂ (Hydrogen gas) with a catalyst

    Substitution: HNO₃ (Nitric acid), H₂SO₄ (Sulfuric acid), Br₂ (Bromine)

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of compound 4341-0070 is C27H31N3O5C_{27}H_{31}N_{3}O_{5}. Its structure includes multiple functional groups that contribute to its biological activity, including a piperazine moiety, which is known for its role in enhancing pharmacological properties.

Anticancer Activity

Research indicates that compounds with similar structures to 3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(piperazin-1-yl)ethyl]-5-[4-(prop-2-en-1-yloxy)phenyl]-2,5-dihydro-1H-pyrrol-2-one exhibit significant anticancer properties. For instance, piperazine derivatives have been studied for their ability to inhibit specific cancer cell lines through mechanisms that may involve apoptosis and cell cycle arrest .

Antihypertensive Effects

Compounds derived from piperazine have shown promise as dual antihypertensive agents. The structural similarities suggest that this compound could potentially be developed for hypertension treatment by modulating vascular resistance and cardiac output .

Neuropharmacological Potential

The piperazine ring is commonly associated with neuroactive compounds. Research into similar derivatives has highlighted their potential as anxiolytics and antidepressants. The structural features of compound 4341-0070 may allow it to interact with neurotransmitter systems, providing a basis for further exploration in treating mood disorders .

Case Study 1: Anticancer Efficacy

A study investigating similar piperazine derivatives demonstrated that compounds with methoxybenzoyl groups exhibited cytotoxic effects against various cancer cell lines. The study concluded that such modifications enhance the biological activity of piperazine-based drugs .

Case Study 2: Pharmacokinetics and Drug Design

Research on the pharmacokinetics of related compounds showed that structural modifications can significantly alter absorption rates and bioavailability. This emphasizes the need for comprehensive studies on this compound to optimize its therapeutic potential .

Mechanism of Action

The mechanism of action of 3-hydroxy-4-(4-methoxybenzoyl)-1-[2-(piperazin-1-yl)ethyl]-5-[4-(prop-2-en-1-yloxy)phenyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, thereby affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    DNA Interaction: The compound could interact with DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Physical Properties

The table below compares substituents and physical properties of the target compound with analogs from the evidence:

Compound ID R1 Substituent R4 Aroyl Group R5 Substituent Yield (%) Melting Point (°C) Reference
Target Compound 2-(Piperazin-1-yl)ethyl 4-Methoxybenzoyl 4-(Prop-2-en-1-yloxy)phenyl
25 () 2-Hydroxypropyl 4-Methylbenzoyl 3-Trifluoromethylphenyl 9 205–207
20 () 2-Hydroxypropyl 4-Methylbenzoyl 4-tert-Butylphenyl 62 263–265
38 () 2-Hydroxypropyl 3-Methylbenzoyl 4-Isopropylphenyl 17 221–223
Compound 3-(Dimethylamino)propyl 4-Ethoxy-3-methylbenzoyl 4-Fluorophenyl
Key Observations:

R1 Substituents: The target compound’s piperazinyl ethyl group is distinct from the hydroxypropyl or dimethylaminopropyl groups in analogs. Piperazine introduces a basic, polar moiety that may enhance water solubility and receptor binding compared to hydroxypropyl derivatives . In , the dimethylaminopropyl group likely confers similar solubility advantages but with reduced steric bulk compared to piperazine.

Methyl or ethyl substituents (e.g., 4-methylbenzoyl in ) may reduce steric hindrance compared to bulkier tert-butyl groups () .

R5 Substituents :

  • The propenyloxyphenyl group in the target compound introduces an allyl ether, which is more reactive than the trifluoromethyl () or tert-butyl groups (). This could influence metabolic stability or interactions with π-π stacking domains .

Bioactivity and Structure-Activity Relationships (SAR)

  • Bioactivity Clustering : demonstrates that compounds with similar structures cluster by bioactivity. The target compound’s piperazine and propenyloxy groups may shift its activity toward targets distinct from fluorinated () or tert-butyl-substituted analogs () .
  • QSAR Insights :
    • The piperazine moiety may enhance interactions with serotonin or dopamine receptors due to its similarity to neurotransmitter scaffolds.
    • The methoxy group in R4 could engage in hydrogen bonding, while the propenyloxy group in R5 might improve membrane permeability via increased lipophilicity .

Q & A

Q. Table 1. Comparative Yields for Pyrrol-2-one Derivatives

Substituent PositionReaction ConditionsYield (%)Reference
5-(4-Chlorophenyl)Reflux, glacial acetic acid46
5-(4-Hydroxyphenyl)Ethanol, silica gel63
4-(4-Methylbenzoyl)Xylene, chloranil47

Q. Table 2. Key Spectral Data for Structural Confirmation

TechniqueDiagnostic SignalReference
1H NMRδ 6.8–7.2 ppm (aromatic protons)
FTIR1705 cm⁻¹ (pyrrol-2-one C=O)
HRMSm/z 386.1232 [M+H]+ (C21H21ClNO4)

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